molecular formula C18H22O2 B1673224 Hexestrol CAS No. 84-16-2

Hexestrol

Cat. No. B1673224
CAS RN: 84-16-2
M. Wt: 270.4 g/mol
InChI Key: PBBGSZCBWVPOOL-HDICACEKSA-N
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Description

Hexestrol is a nonsteroidal synthetic estrogen . It has a strong affinity for estrogen receptors that are overexpressed in some types of cancers . When conjugated with a neoplastic drug, hexestrol may selectively concentrate the cytotoxic agent in estrogen receptor-rich tumors .


Synthesis Analysis

Hexestrol can be synthesized through the catalyzed-Grignard coupling of anethole hydrobromide . A selective one-step access to fluoroalkylated hexestrol derivatives, nonsteroidal estrogens, is achieved in good to excellent isolated yields under organophotoredox conditions by using the stable and easy to handle Langlois reagent .


Chemical Reactions Analysis

Hexestrol can undergo various chemical reactions. For instance, it can be used to create fluoroalkylated hexestrol derivatives under organophotoredox conditions . Also, it can be used in the synthesis of hexestrol derivatives .


Physical And Chemical Properties Analysis

Hexestrol has a molecular weight of 270.4 g/mol and a chemical formula of C18H22O2 . It has a density of 1.1±0.1 g/cm3, a boiling point of 399.5±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Antiviral Research

Hexestrol has been identified as a potential antiviral candidate drug, particularly against Lassa virus. It functions as an estrogen receptor agonist but its antiviral activity is not related to the estrogen receptor. Instead, Hexestrol directly binds to the Lassa virus glycoprotein (LASVGP) and blocks membrane fusion, which inhibits the virus’s infection process .

Environmental Monitoring

In environmental science, Hexestrol is a target of analysis due to its presence in various ecosystems. A novel magnetic solid-phase extraction method has been developed for the determination of trace hexestrol, along with other compounds like nonylphenol and bisphenol, in different aqueous samples. This method is simple, rapid, and sensitive, making it suitable for environmental monitoring purposes .

Pharmacological Interactions

Hexestrol can interact with various drugs by altering their serum concentration or activities. For example, it may increase the thrombogenic activities of certain drugs like Tremelimumab or increase the serum concentration of drugs such as Triamcinolone when combined .

Mechanism of Action

Hexestrol, also known as Hexoestrol or Hexestrol, is a synthetic estrogen that has been used as a hormonal antineoplastic agent . This article will delve into the mechanism of action of Hexestrol, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Hexestrol primarily targets the Estrogen receptor alpha (ERα) and the Aldo-keto reductase family 1 member C1 . These targets play a crucial role in mediating the estrogenic effects of Hexestrol. The affinity of Hexestrol for the ERs is said to be similar to or slightly higher than that of estradiol .

Mode of Action

Hexestrol works by binding to its targets, thereby initiating a series of biochemical reactions. It has approximately 302% and 234% of the affinity of estradiol for the estrogen receptors (ERs) ERα and ERβ, respectively . This high affinity allows Hexestrol to effectively bind to these receptors and exert its estrogenic effects.

Biochemical Pathways

It is known that hexestrol, like other estrogens, can induce mammary gland development in rodents . Nonsteroidal estrogens like Hexestrol are known to have dramatically disproportionate estrogenic effects in the liver and on liver protein synthesis .

Pharmacokinetics

It is known that hexestrol is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

Result of Action

The result of Hexestrol’s action is primarily the induction of estrogenic effects. This includes the development of secondary sexual characteristics in females and the modulation of the menstrual cycle. In addition, Hexestrol has been used in the treatment of certain hormone-dependent cancers .

Action Environment

The action, efficacy, and stability of Hexestrol can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect the action of Hexestrol. For example, Hexestrol may decrease the anticoagulant activities of Abciximab

Safety and Hazards

Hexestrol is classified as a Category 1A carcinogen . It may cause cancer and exposure should be minimized via use of proper personal protective equipment and careful attention to all special instructions and safety precautions . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and ensure adequate ventilation .

properties

IUPAC Name

4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol
Source PubChem
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InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PBBGSZCBWVPOOL-HDICACEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O
Source PubChem
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Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)O
Source PubChem
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Molecular Formula

C18H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID2022381
Record name Hexestrol
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Molecular Weight

270.4 g/mol
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Solubility

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS
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Mechanism of Action

...INCR IN SYNTHESIS OF VARIOUS TYPES OF RNA & PROTEIN...STIMULATION OF DNA SYNTHESIS... IT IS NOT CLEAR WHETHER PROMINENT...STIMULATION OF RNA SYNTHESIS IS RESULT OF INCR RNA POLYMERASE ACTIVITY, INCR CHROMATIN TEMPLATE ACTIVITY, ALTERED NUCLEAR TRANSPORT PHENOMENA, OR COMBINATIONS THEREOF. /ESTROGENS/, ...AS RESULT OF...NUCLEAR BINDING...METABOLIC ALTERATIONS ENSUE. ...MRNA & CERTAIN SPECIFIC BUT UNKNOWN PROTEINS ARE APPARENTLY SYNTHESIZED RAPIDLY, PERHAPS BECAUSE OF UNMASKING OF RESTRICTED REGIONS OF DNA. /ESTROGENS/, ESTROGENS ARE LARGELY RESPONSIBLE FOR CHANGES THAT TAKE PLACE @ PUBERTY IN GIRLS, &...FOR TANGIBLE & INTANGIBLE ATTRIBUTES OF FEMININITY. BY DIRECT ACTION, THEY CAUSE GROWTH & DEVELOPMENT OF VAGINA, UTERUS, & FALLOPIAN TUBES. /ESTROGENS/
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Product Name

meso-Hexestrol

Color/Form

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC, WHITE CRYSTALLINE POWDER

CAS RN

84-16-2, 5635-50-7
Record name Hexestrol
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Record name (R*,S*)-4,4'-(1,2-diethylethylene)bis(phenol)
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Melting Point

185-188 °C, CRYSTALS; MP: 137-139 °C /DIACETATE/, CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/
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Synthesis routes and methods

Procedure details

3,4-bis(4-hydroxyphenyl) hexane; 3,3bis(4-hydroxyphenyl)pentane; 2,2-bis(4-hydroxyphenyl) propane; 2,2-bis(4-hydroxyphenyl) styrene; 1,2-bis(2-ethyl-4-hydroxyphenyl)ethane, 1,2-bis(2-ethyl-3-hydroxyphenyl) ethane; dienestrol (3,4-bis(4-hydroyphenyl)-2,4-hexadiane); 3,5-bis(4-hydroxyphenyl) heptane; 1,4-bis(4-hydroxyphenyl)-butane, 1,3-bis(4-hydroxyphenyl) propane, 2,2-bis (3-fluoro-4-hydroxyphenyl) propane, 2,2-bis(4-hydroxyphenyl)-3'-methyl styrene, 2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene and 2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene.
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2,2-bis (3-fluoro-4-hydroxyphenyl) propane
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2,2-bis(4-hydroxyphenyl)-3'-methyl styrene
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2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene
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2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene
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2,2-bis(4-hydroxyphenyl) styrene
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1,2-bis(2-ethyl-4-hydroxyphenyl)ethane
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1,2-bis(2-ethyl-3-hydroxyphenyl) ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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